



In Vivo Applications of VZ185-based Degraders: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. VZ185 is a potent and selective dual degrader of Bromodomain-containing protein 9 (BRD9) and its close homolog, BRD7.[1][2][3][4][5][6] It functions by linking a ligand for BRD7/9 to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of BRD7 and BRD9.[6][7] BRD9, a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, has been identified as a critical dependency in several cancers, most notably synovial sarcoma.[8][9][10][11] This makes BRD9 an attractive therapeutic target. While BRD7 is also degraded by VZ185, it is sometimes considered a potential tumor suppressor, a factor to consider in therapeutic applications.[8][12][13]

These application notes provide an overview of the in vivo applications of BRD9 degraders, with a focus on the experimental protocols and data generated from preclinical studies of compounds with a similar mechanism of action to VZ185. While specific in vivo efficacy data for VZ185 is not yet extensively published, its favorable pharmacokinetic profile suggests its suitability for such studies.[1][3][4][7] The provided data from other potent BRD9 degraders, such as FHD-609 and CW-3308, can serve as a valuable reference for designing and interpreting in vivo experiments with VZ185.[9][14]

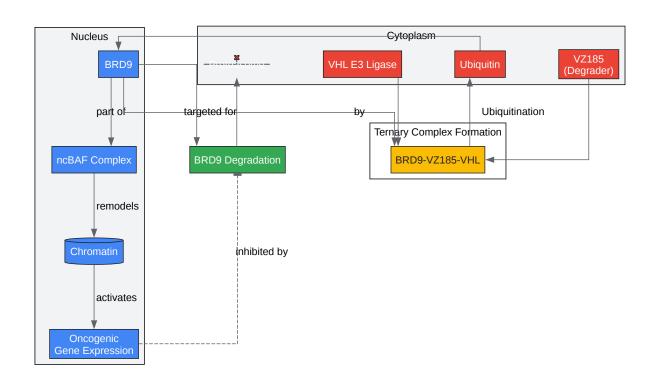


Signaling Pathway and Mechanism of Action

BRD9 is a key component of the ncBAF complex, a type of SWI/SNF chromatin remodeling complex.[8][12] These complexes play a crucial role in regulating gene expression by altering the structure of chromatin, making DNA more or less accessible to transcription factors. In certain cancers, such as synovial sarcoma which is characterized by the SS18-SSX fusion protein, the ncBAF complex containing BRD9 is essential for driving the oncogenic gene expression program that maintains the malignant state.[10][11]

The mechanism of action of VZ185 and other BRD9 degraders involves hijacking the ubiquitin-proteasome system to eliminate the BRD9 protein. The degrader molecule simultaneously binds to BRD9 and an E3 ubiquitin ligase (VHL in the case of VZ185), forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the BRD9 protein. The polyubiquitinated BRD9 is then recognized and degraded by the proteasome, leading to the suppression of the oncogenic transcriptional program.





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Mechanism of BRD9 degradation by VZ185.

Quantitative In Vivo Data for BRD9 Degraders

The following tables summarize preclinical in vivo data from studies of potent BRD9 degraders. This data can be used as a benchmark for planning and evaluating in vivo experiments with VZ185.



Table 1: In Vivo Efficacy of BRD9 Degrader FHD-609 in Synovial Sarcoma Xenograft Models[9]

Animal Model	Compound	Dose	Administration Route	Outcome
SYO-1 Cell- Derived Xenograft (CDX)	FHD-609	0.05, 0.25, 1.0, 5.0 mg/kg (single dose)	Intravenous (IV)	Dose- and time- dependent BRD9 degradation correlated with antitumor efficacy.
ASKA Synovial Sarcoma CDX	FHD-609	0.1, 0.5, 2.0 mg/kg	Intravenous (IV)	Superior tumor growth inhibition compared to standard-of-care. Complete suppression of tumor growth at 2 mg/kg over 30 days.

Table 2: In Vivo Efficacy and Pharmacokinetics of BRD9 Degrader CW-3308[14]

Parameter	Value	
Pharmacokinetics		
Oral Bioavailability (Mouse)	91%	
Pharmacodynamics		
BRD9 Protein Reduction (single oral dose in HS-SY-II xenograft)	>90%	
Efficacy		
Outcome (oral administration in HS-SY-II xenograft)	Effective inhibition of tumor growth.	



Experimental Protocols

This section provides a general protocol for conducting an in vivo study to evaluate the efficacy of a BRD9 degrader like VZ185 in a cancer xenograft model.

Animal Model and Husbandry

- Animal Strain: Immunocompromised mice (e.g., NOD-scid gamma (NSG) or nude mice) are typically used for xenograft studies.
- Cell Line: A human cancer cell line with a known dependency on BRD9, such as the synovial sarcoma cell line SYO-1 or the rhabdoid tumor cell line G401, should be used.[9][14]
- Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-10 million cells in a volume of 100-200 μL of a suitable medium like Matrigel) into the flank of the mice.
- Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers 2-3 times per week. The tumor volume can be calculated using the formula: (Length x Width²) / 2.
- Randomization: Once the tumors reach a certain size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

Drug Formulation and Administration

- Formulation: VZ185 is soluble in DMSO. For in vivo use, a suitable vehicle that is well-tolerated by the animals should be developed. This may involve a co-solvent system (e.g., DMSO, PEG, and saline). The final concentration of DMSO should be kept low to avoid toxicity.
- Dosing: The dose levels should be determined based on preliminary tolerability and pharmacokinetic studies. Based on data from other BRD9 degraders, a starting point for efficacy studies could be in the range of 1-10 mg/kg for intravenous administration and potentially higher for oral administration.[9][14]
- Administration Route: VZ185 has shown good in vivo pharmacokinetic properties, suggesting that both intravenous and oral administration routes may be feasible.[1] The choice of route will depend on the specific formulation and experimental goals.

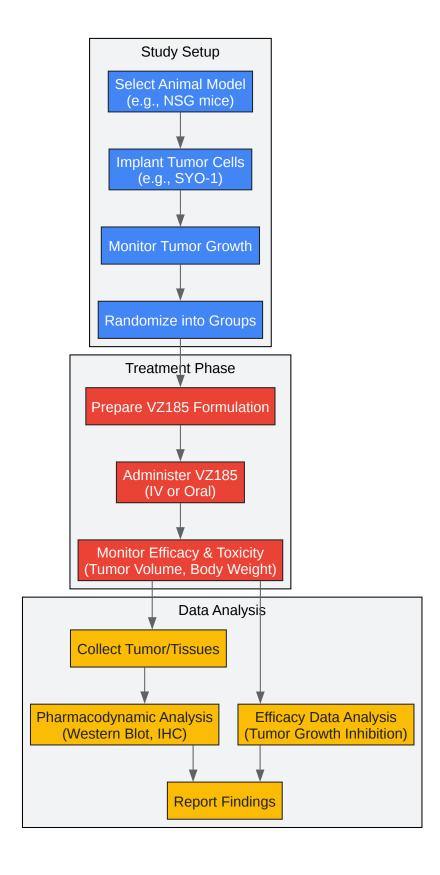


• Dosing Schedule: The dosing schedule (e.g., once daily, twice daily, or intermittently) should be optimized based on the pharmacokinetic and pharmacodynamic profile of the degrader.

Efficacy and Pharmacodynamic Endpoints

- Primary Efficacy Endpoint: The primary endpoint is typically tumor growth inhibition (TGI).
 This is calculated by comparing the change in tumor volume in the treated groups to the control group.
- Secondary Efficacy Endpoints: Other efficacy endpoints may include survival, body weight changes (as a measure of toxicity), and clinical observations.
- Pharmacodynamic (PD) Analysis: To confirm target engagement, tumors and/or surrogate tissues can be collected at various time points after dosing. The levels of BRD9 protein can be assessed by methods such as:
 - Western Blotting: To quantify the amount of BRD9 protein in tissue lysates.
 - Immunohistochemistry (IHC): To visualize the distribution and intensity of BRD9 staining in tumor sections.
 - Mass Spectrometry-based Proteomics: To get a broader view of the changes in the proteome upon degrader treatment.





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Experimental workflow for an in vivo degrader study.



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